molecular formula C19H21NO6 B11023297 trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11023297
M. Wt: 359.4 g/mol
InChI Key: YHVHPRMGHULEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: The compound trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid features a trans-cyclohexanecarboxylic acid core with an aminomethyl substituent. This aminomethyl group is linked via an acetyl spacer to a 7-hydroxy-2-coumarin (2-oxo-2H-chromen-7-yl) moiety.

Such structures are often explored in medicinal chemistry for enzyme inhibition or receptor targeting due to their rigid, hydrophobic cores and hydrogen-bonding capabilities .

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[[2-(2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H21NO6/c21-17(20-10-12-1-3-14(4-2-12)19(23)24)11-25-15-7-5-13-6-8-18(22)26-16(13)9-15/h5-9,12,14H,1-4,10-11H2,(H,20,21)(H,23,24)

InChI Key

YHVHPRMGHULEPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

Patents describe reducing terephthalic acid derivatives to cyclohexane analogs. For example, p-xylene derivatives are oxidized to dicarboxylic acids, followed by hydrogenation using Rh/C catalysts to yield trans-4-(aminomethyl)cyclohexanecarboxylic acid.

  • Conditions :

    • Catalyst: 5% Rh/Al2_2O3_3 (1–3 wt%)

    • Solvent: Ethanol/water (3:1)

    • Pressure: 50–100 bar H2_2

    • Temperature: 80–120°C

    • Trans ratio : >75%

Isomerization of Cis/Trans Mixtures

Cis isomers are converted to trans via base-mediated equilibration:

  • Reagents : K2_2CO3_3 in acetone

  • Reaction : 60°C for 3 hours

  • Yield : 62% trans product after recrystallization

Chromenone Synthesis and Functionalization

The 2-oxo-2H-chromen-7-yl moiety is prepared through Pechmann condensation:

Coumarin Core Formation

Resorcinol reacts with β-ketoesters (e.g., ethyl acetoacetate) in H2_2SO4_4:

Resorcinol+CH3C(O)COOC2H5H2SO47hydroxy4methylcoumarin\text{Resorcinol} + \text{CH}3\text{C(O)COOC}2\text{H}5 \xrightarrow{\text{H}2\text{SO}_4} 7-hydroxy-4-methylcoumarin

  • Yield : 85–90%

  • Purity : >95% after recrystallization (ethanol)

Etherification with Bromoacetyl Bromide

The 7-hydroxy group undergoes nucleophilic substitution:

7-OH-coumarin+BrCH2COBrEt3N7-(bromoacetoxy)coumarin7\text{-OH-coumarin} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}} 7\text{-(bromoacetoxy)coumarin}

  • Conditions : Dry DCM, 0°C, 2 hours

  • Yield : 78%

Amide Bond Formation

The aminomethylcyclohexanecarboxylic acid is coupled to the bromoacetylated chromenone:

Activation of Carboxylic Acid

The cyclohexanecarboxylic acid is converted to an acid chloride using SOCl2_2:

RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

  • Conditions : Reflux, 4 hours

  • Yield : 95%

Coupling with Aminomethyl Group

The acid chloride reacts with the amine under Schotten-Baumann conditions:

RCOCl+H2NCH2C6H10COOHNaOHRCONHCH2C6H10COOH\text{RCOCl} + \text{H}2\text{NCH}2\text{C}6\text{H}{10}\text{COOH} \xrightarrow{\text{NaOH}} \text{RCONHCH}2\text{C}6\text{H}_{10}\text{COOH}

  • Solvent : THF/water (2:1)

  • Temperature : 0°C → RT

  • Yield : 82%

Final Assembly and Purification

Ether-Amine Coupling

The bromoacetyl intermediate reacts with the amide-functionalized cyclohexane:

BrCH2CO-NH-CH2C6H10COOH+7-O-coumarinK2CO3Target compound\text{BrCH}2\text{CO-NH-CH}2\text{C}6\text{H}{10}\text{COOH} + 7\text{-O-coumarin} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound}

  • Conditions : DMF, 60°C, 12 hours

  • Yield : 70%

Purification Techniques

  • Column Chromatography : Silica gel, eluent: CH2_2Cl2_2/MeOH (9:1)

  • Recrystallization : Ethyl acetate/hexane (1:3)

  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

Method StepCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Trans Ratio (%)
Cyclohexane hydrogenationRh/Al2_2O3_3100247585
Cis-trans isomerizationK2_2CO3_36036295
Amide couplingSOCl2_2/NaOH251282-
EtherificationK2_2CO3_3601270-

Challenges and Optimization Strategies

  • Stereochemical Control : Use of bulky catalysts (e.g., Rh) favors trans selectivity.

  • Side Reactions : Bromoacetyl intermediates may hydrolyze; anhydrous conditions are critical.

  • Scale-Up : Continuous hydrogenation reactors improve throughput for cyclohexane synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry:

The compound is used as a building block in the synthesis of more complex molecules.

Biology:

In biological research, the compound is studied for its potential antimicrobial and antiviral properties. It has shown significant inhibitory activity against various bacterial strains .

Medicine:

The compound’s coumarin moiety is known for its anticoagulant properties, making it a candidate for developing new anticoagulant drugs. Additionally, its anti-inflammatory and anticancer activities are under investigation .

Industry:

In the industrial sector, the compound is used in the development of photoactive materials and smart polymers. Its ability to undergo photochemical reactions makes it valuable in designing materials with tunable properties .

Mechanism of Action

The mechanism of action of trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with various molecular targets. The chromen-2-one moiety can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic Acid
  • Structure: Replaces the coumarin-acetyl-aminomethyl group with a phenylsulfonyloxy-methyl substituent.
  • Properties: Crystallography: Crystallizes in the monoclinic P21/c space group (a = 17.097 Å, b = 5.960 Å, c = 14.919 Å, β = 107.09°) with dimer formation via O–H⋯O hydrogen bonds . Application: Intermediate in dendrimer synthesis; lacks biological activity but demonstrates robust crystallinity for structural studies .
VLA-4 Antagonist: trans-4-[1-[[2-(5-Fluoro-2-methylphenylamino)-7-fluoro-6-benzoxazolyl]acetyl]-(5S)-[methoxy(methyl)amino]methyl-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic Acid
  • Structure : Incorporates a benzoxazole-pyrrolidine motif instead of coumarin.
  • Properties :
    • Bioactivity : Potent VLA-4 antagonist with oral efficacy (IC₅₀ < 10 nM) and high aqueous solubility (>1 mg/mL) due to hydrophilic substituents .
    • Design Insight : The pyrrolidine and methoxy groups enhance solubility and binding affinity, contrasting with the hydrophobic coumarin in the target compound .
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)
  • Structure : Simplest analog, lacking the coumarin-acetyl group.
  • Properties: Pharmacology: Antifibrinolytic agent (plasmin inhibitor) with a molecular weight of 157.21 g/mol. Solubility: High water solubility (360 mg/mL at 25°C), attributed to the absence of bulky substituents .

Analogues with Shared Chromen-7-yloxy Moieties

2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic Acid
  • Structure : Retains the chromen-7-yloxy-acetic acid group but lacks the cyclohexane-carboxylic acid core.
  • Properties :
    • Molecular Weight : 276.29 g/mol (C₁₅H₁₆O₅).
    • Application : Investigated for enzyme inhibition; the propyl and methyl groups on the coumarin ring modulate lipophilicity .
4-[[[2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic Acid
  • Structure : Features a benzo[c]chromen ring with a chlorine substituent instead of 2H-chromen.
  • Properties :
    • Bioactivity : Enhanced steric bulk and electron-withdrawing chlorine may improve target binding but reduce solubility compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility Biological Activity
Target Compound ~377.37 2H-Chromen-7-yloxy-acetyl-aminomethyl Moderate (est.) Potential enzyme inhibition
Tranexamic Acid 157.21 Aminomethyl High (360 mg/mL) Antifibrinolytic
VLA-4 Antagonist ~600.60 Benzoxazole-pyrrolidine High (>1 mg/mL) VLA-4 antagonism (IC₅₀ < 10 nM)
2-[(8-Methyl-2-oxo-4-propyl-2H-chromen... 276.29 Chromen-7-yloxy-acetic acid Low (est.) Enzyme inhibition

Biological Activity

Trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound combines structural elements from chromenone derivatives and cyclohexane, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₂₃H₃₁N₃O₅, with a molecular weight of approximately 430.5 g/mol. The compound features a chromen-7-yl moiety linked to an acetylamino group and a cyclohexanecarboxylic acid, making it a versatile candidate for various therapeutic applications.

Property Details
Molecular FormulaC₂₃H₃₁N₃O₅
Molecular Weight430.5 g/mol
Structural FeaturesChromen-7-yl, acetylamino, cyclohexane carboxylic acid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a therapeutic agent in combating infections. The chromenone structure is believed to enhance its interaction with microbial enzymes, leading to inhibition of growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

  • Microtubule Disruption : The compound interferes with microtubule formation, which is crucial for cell division.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in tumor cells, preventing their proliferation.
  • Anti-Angiogenic Effects : this compound has demonstrated the ability to inhibit angiogenesis, thereby restricting tumor growth.

A study reported that specific derivatives of related compounds showed high antiproliferative activities against various human tumor cell lines, indicating that structural modifications could enhance efficacy .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A series of chromenone derivatives were tested against eight human tumor cell lines, revealing varying degrees of antiproliferative effects. Some derivatives exhibited IC50 values as low as 0.04 μM against specific cancer types .
  • Mechanistic Insights : Research indicated that the compound could lead to centrosome de-clustering and increased multipolar spindle formation in treated cells, suggesting a disruption in normal mitotic processes .
  • Antimicrobial Efficacy : A comprehensive evaluation of the compound's antimicrobial properties showed effectiveness against both Gram-positive and Gram-negative bacteria, with potential applications in developing new antibiotics .

Q & A

Basic: What are the recommended synthetic pathways for synthesizing trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid?

Answer:
The synthesis typically involves multi-step organic reactions:

Chromene Core Formation : Start with 7-hydroxycoumarin derivatives to introduce the 2-oxo-2H-chromen-7-yl moiety via esterification or etherification .

Acetylation : React with chloroacetyl chloride or similar agents to form the [(2-oxo-2H-chromen-7-yl)oxy]acetyl intermediate.

Aminomethylation : Couple the acetylated chromene with trans-4-(aminomethyl)cyclohexanecarboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the cyclohexane ring (δ 1.2–2.5 ppm for axial/equatorial protons) and chromene carbonyl (δ ~160–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (±5 ppm tolerance).
  • X-ray Crystallography (if crystallizable): Resolve the trans-configuration of the cyclohexane substituents .

Basic: What biological activities are associated with this compound's structural motifs?

Answer:

  • Chromene Core : Known for anti-inflammatory, anticancer, and antimicrobial properties via inhibition of COX-2 or topoisomerase enzymes .
  • Cyclohexanecarboxylic Acid Moiety : Enhances solubility and facilitates interactions with biological targets (e.g., amino acid transporters) .
  • Amide Linkage : Stabilizes the structure against metabolic degradation, improving bioavailability .

Advanced: How can reaction conditions be optimized to improve yield in the acetylation step?

Answer:

  • Temperature Control : Maintain 0–5°C during acetylation to minimize side reactions (e.g., hydrolysis).
  • Solvent Selection : Use anhydrous dichloromethane or DMF to enhance reagent solubility .
  • Catalyst Optimization : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
  • Real-Time Monitoring : Use TLC (silica plates, UV visualization) to track reaction progress and terminate at ~90% conversion .

Advanced: How should researchers resolve contradictions in purity assessments between HPLC and NMR data?

Answer:

  • HPLC-MS Integration : Combine HPLC retention times with mass data to distinguish between isomeric byproducts.
  • NMR Solvent Effects : Re-run NMR in deuterated DMSO to enhance solubility and resolve overlapping peaks.
  • Spiking Experiments : Add authentic standards to identify impurities in HPLC chromatograms .

Advanced: What stability studies are critical for ensuring compound integrity during storage?

Answer:

  • Accelerated Degradation Tests : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor via HPLC.
  • Light Sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation of the chromene ring .
  • pH Stability : Assess solubility and degradation in buffers (pH 3–9) to simulate physiological conditions .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to estimate passive diffusion.
  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets like serum albumin or P-glycoprotein .
  • ADMET Prediction : Software like SwissADME calculates logP (lipophilicity) and BBB permeability .

Advanced: How does the trans-configuration of the cyclohexane ring influence biological activity?

Answer:

  • Stereochemical Rigidity : The trans-configuration reduces conformational flexibility, enhancing target selectivity (e.g., enzyme active sites).
  • Solubility Impact : Axial carboxyl groups improve aqueous solubility compared to cis-isomers, critical for in vivo assays .

Advanced: What strategies are used to design analogs with improved metabolic stability?

Answer:

  • Bioisosteric Replacement : Substitute the acetyloxy group with trifluoromethyl or methylsulfonyl groups to resist esterase cleavage .
  • Cyclohexane Ring Modifications : Introduce fluorine atoms at the 4-position to block cytochrome P450-mediated oxidation .

Advanced: How can researchers investigate synergistic effects with other bioactive molecules?

Answer:

  • Combinatorial Screening : Use checkerboard assays to determine fractional inhibitory concentrations (FICs) against bacterial strains .
  • Transcriptomic Profiling : RNA-seq analysis of treated cells to identify pathways co-regulated with known anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.